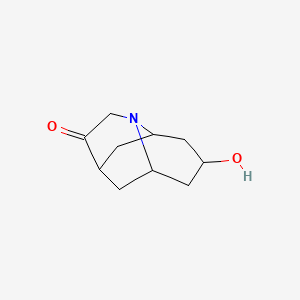
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolizine core, which is a bicyclic structure containing nitrogen, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one can be achieved through various synthetic routes. One common method involves the use of a modified Skraup synthesis, which typically employs aldehydes and phenols under acidic conditions. For instance, using acrolein instead of glycerol, and reacting it with ortho-aminophenol and ortho-nitrophenol in the presence of hydrochloric acid and acetic acid . The optimal reaction conditions include specific amounts of reactants and controlled addition times to maximize yield.
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety. The use of advanced reactors and purification systems is crucial in industrial settings to meet the demand for high-quality compounds.
化学反応の分析
Types of Reactions
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce various alcohols or amines.
科学的研究の応用
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one can be compared with other quinolizine derivatives. Similar compounds include:
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
Quinoline: A simpler structure with various applications in pharmaceuticals and dyes.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.
特性
IUPAC Name |
5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMCWSHHDYQAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

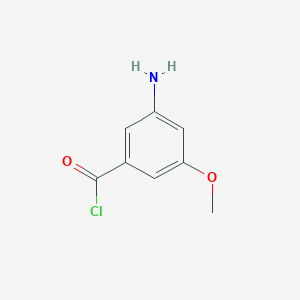

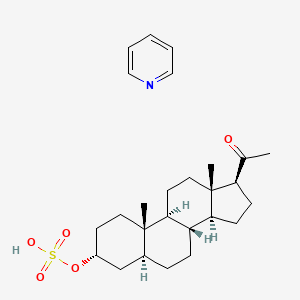
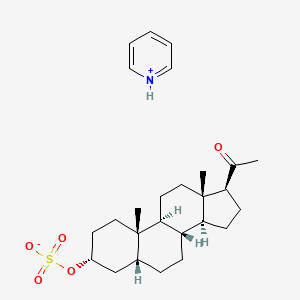
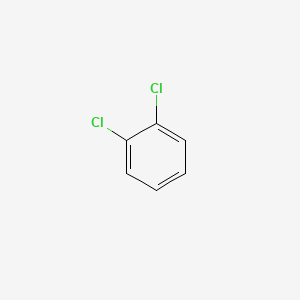
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
